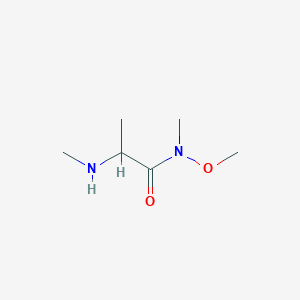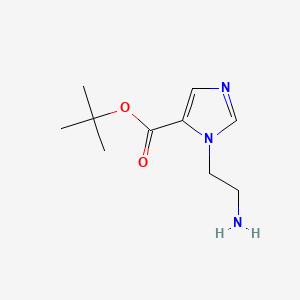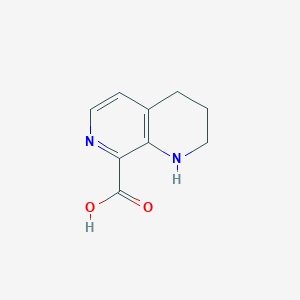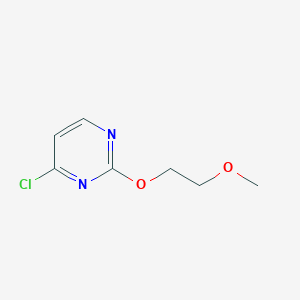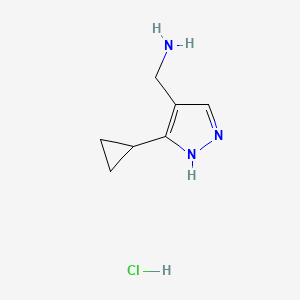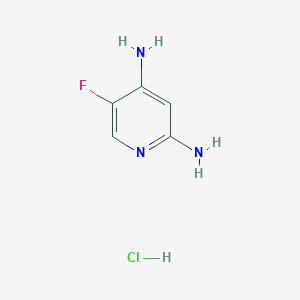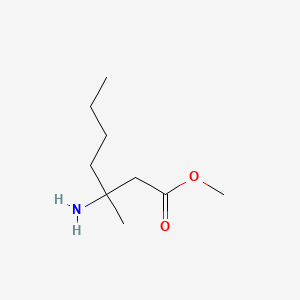
Methyl 3-amino-3-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-methylheptanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of heptanoic acid and features an amino group and a methyl group on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-methylheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-methylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an efficient method for the esterification of amino acids, offering mild reaction conditions and good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-methylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylheptanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-3-methylheptanoic acid: The free acid form, which is more polar and has different solubility properties.
Methyl 3-aminocrotonate: Contains a double bond, leading to different reactivity and applications.
Uniqueness
Methyl 3-amino-3-methylheptanoate is unique due to the presence of both an amino group and an ester group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3-methylheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,10)7-8(11)12-3/h4-7,10H2,1-3H3 |
InChI Key |
OBSVGCJIWWCCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



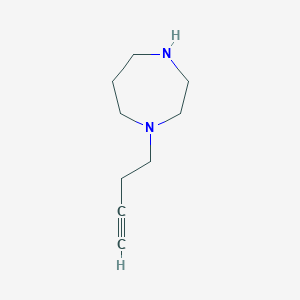
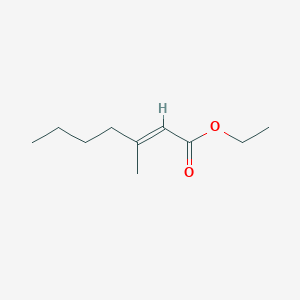
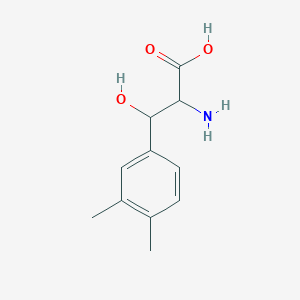
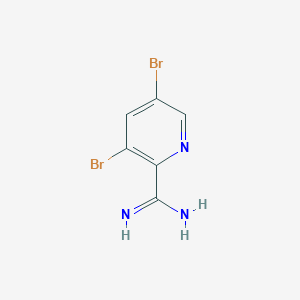
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
